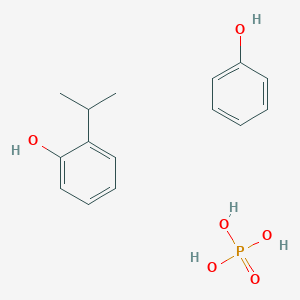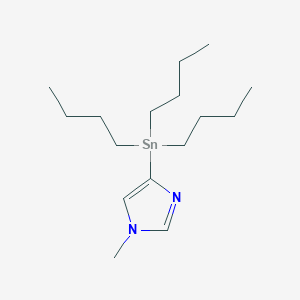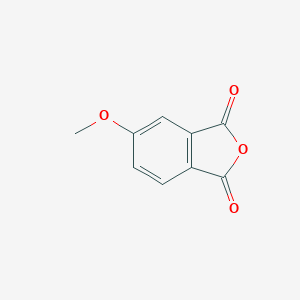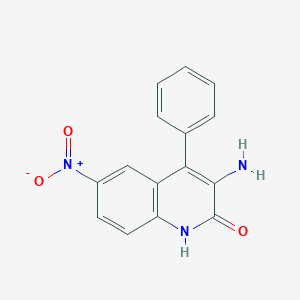
Indométacine éthyle ester
Vue d'ensemble
Description
Indomethacin ethyl ester is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of inflammatory disorders. It is a derivative of indomethacin, which is a well-known NSAID. Indomethacin ethyl ester is a prodrug of indomethacin and is converted to indomethacin in the body after administration.
Applications De Recherche Scientifique
Inhibiteur sélectif de la COX-2
L'Indométacine éthyle ester a été synthétisé et évalué comme inhibiteur sélectif de la COX-2 . Le composé a montré une activité anti-inflammatoire modérée sans effet ulcérogène observable par rapport à l'indométacine . Il a été trouvé actif contre les enzymes COX-2 et COX-1, montrant une inhibition respective de 62,0 et 12,9 % .
Études anti-inflammatoires
Des études anti-inflammatoires in vivo ont été réalisées en utilisant la méthode de l'œdème de la patte de rat au carragène . Les dérivés esters de l'indométacine ont été préparés en condensant l'indométacine avec une quantité équimolaire d'un composé alcoolique approprié .
Études ulcérogènes
Des études ulcérogènes in vivo ont été réalisées par la méthode de l'indice d'ulcère pour le panel de composés synthétisés . Le composé IIc a montré une activité anti-inflammatoire modérée sans effet ulcérogène observable par rapport à l'indométacine .
Développement des AINS
Les effets indésirables des AINS stimulent la recherche vers le développement d'AINS avec des effets secondaires gastro-intestinaux minimes, voire inexistants . Les dérivés esters de l'indométacine se sont avérés avoir une efficacité similaire ou modérée à celle des inhibiteurs sélectifs de la COX-2, mais avec une meilleure sécurité gastro-intestinale .
Formulations lipidiques et bioconjugaison
Des formulations lipidiques et des stratégies de bioconjugaison ont été développées pour les progrès thérapeutiques de l'indométacine <svg class="icon" height="16" p-id="1735" t="1709264788668"
Mécanisme D'action
Target of Action
Indomethacin Ethyl Ester, like its parent compound Indomethacin, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Indomethacin Ethyl Ester exerts its therapeutic effects by inhibiting the COX enzymes . This inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators . The ester derivatives of Indomethacin have been found to be active against both COX-2 and COX-1 enzymes .
Biochemical Pathways
The primary biochemical pathway affected by Indomethacin Ethyl Ester is the Arachidonic Acid (AA) pathway . By inhibiting the COX enzymes, Indomethacin Ethyl Ester prevents the conversion of AA into prostaglandins and thromboxanes . This results in a decrease in these mediators, leading to a reduction in inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of Indomethacin Ethyl Ester, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influence its bioavailability. While specific ADME properties for Indomethacin Ethyl Ester are not readily available, it’s known that peak Indomethacin concentration in synovial fluid occurs approximately 1–1.5 h after peak plasma concentration and is about 25% of these in plasma .
Result of Action
The inhibition of prostaglandin synthesis by Indomethacin Ethyl Ester leads to a reduction in inflammation, pain, and fever . In animal models, it has been shown to reduce joint inflammation and promote recovery of the microstructure of the synovial membrane and articular cartilage .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Indomethacin Ethyl Ester interacts with various enzymes and proteins in biochemical reactions. It is synthesized by condensing indomethacin with an equimolar quantity of an appropriate alcoholic compound . It has been found to be active against COX-2 and COX-1 enzymes, exhibiting 62.0 and 12.9% inhibition, respectively .
Cellular Effects
Indomethacin Ethyl Ester influences cell function by blocking prostaglandin synthesis, thus reducing and eliminating many inflammatory conditions in patients . It impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Indomethacin Ethyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the biosynthesis of prostaglandins by preventing binding of the substrate, arachidonic acid, to the active site of the enzyme cyclooxygenase (COX) .
Propriétés
IUPAC Name |
ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-4-27-20(24)12-17-13(2)23(19-10-9-16(26-3)11-18(17)19)21(25)14-5-7-15(22)8-6-14/h5-11H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIRSVPTDJIIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167697 | |
| Record name | Indomethacin ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16401-99-3 | |
| Record name | Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16401-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indomethacin ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indomethacin ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOMETHACIN ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AON0U1UBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does indomethacin ethyl ester exert its effects in the body?
A1: Indomethacin ethyl ester itself doesn't directly interact with targets in the body. It acts as a prodrug, undergoing rapid hydrolysis in vivo to convert into its active form, indomethacin [, ]. Indomethacin is a potent cyclooxygenase (COX) inhibitor, primarily targeting COX-2, an enzyme involved in inflammation and pain pathways [, ]. By inhibiting COX-2, indomethacin reduces the production of prostaglandins, signaling molecules that contribute to inflammation, pain, and fever.
Q2: What is the structural difference between indomethacin and indomethacin ethyl ester?
A2: Indomethacin ethyl ester is structurally similar to indomethacin but contains an ethyl ester group attached to its carboxylic acid moiety. This modification improves its lipophilicity, potentially enhancing its absorption and bioavailability [, ].
Q3: How does the formulation of indomethacin ethyl ester affect its delivery and efficacy?
A3: Research indicates that encapsulating indomethacin ethyl ester in lipid-core nanocapsules (LNCs) offers significant advantages for its delivery and efficacy [, , ]. These LNCs, composed of a triglyceride oil core, a poly(epsilon-caprolactone) polymer wall, and stabilized by polysorbate 80, act as a protective carrier system [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)
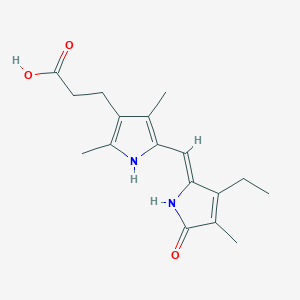
![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
